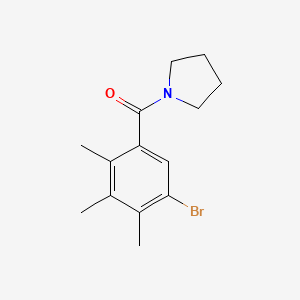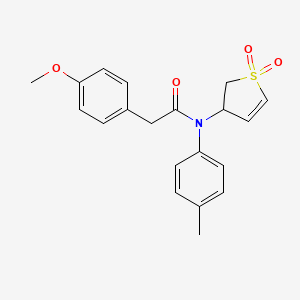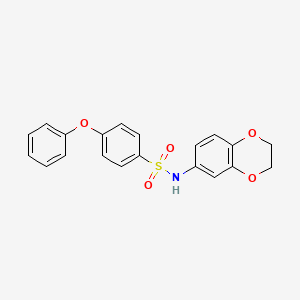
3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a pyridinylmethyl group attached to the nitrogen atom The pyridinyl group is further substituted with a thiophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
-
Step 1: Synthesis of the Boronic Acid Derivative
- The boronic acid derivative can be synthesized by reacting the corresponding halogenated thiophene with a boron reagent under suitable conditions.
-
Step 2: Suzuki-Miyaura Coupling
- The boronic acid derivative is then coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like toluene or ethanol.
-
Step 3: Formation of the Benzamide
- The resulting product from the Suzuki-Miyaura coupling is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Biological Research: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Mécanisme D'action
The mechanism of action of 3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-difluoro-N-(pyridin-3-ylmethyl)benzamide
- 3,4-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
Comparison
Compared to similar compounds, 3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide may exhibit unique properties due to the specific positioning of the thiophene and pyridine moieties. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
3,4-difluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-15-2-1-12(6-16(15)19)17(22)21-8-11-5-14(9-20-7-11)13-3-4-23-10-13/h1-7,9-10H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDHYIDJVUXYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2912651.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2912653.png)
![3-Methylidene-8-(oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2912654.png)



![3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2912662.png)
![3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(3-fluorophenyl)pyridazine](/img/structure/B2912663.png)
![9-(4-fluorophenyl)-1-methyl-3-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2912664.png)

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)
![N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2912670.png)
